molecular formula C6H13NO . HCl B602072 trans-4-Aminocyclohexanol hydrochloride CAS No. 50910-54-8

trans-4-Aminocyclohexanol hydrochloride

Cat. No.: B602072
CAS No.: 50910-54-8
M. Wt: 151.63
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Description

Significance as a Versatile Synthetic Building Block in Organic Chemistry

The primary significance of trans-4-Aminocyclohexanol (B47343) hydrochloride lies in its role as a versatile synthetic intermediate or building block. nordmann.globalsmolecule.com Its structure contains two reactive functional groups—an amine and a hydroxyl group—which can be selectively modified to create more complex molecules. This bifunctionality allows it to be a starting point for a diverse range of chemical products.

Researchers have utilized this compound in various synthetic applications, including:

The preparation of N-substituted 7-azabicyclo[2.2.1]heptanes through a process of transannular nucleophilic displacement. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The synthesis of N-substituted cyclohex-3-enamines, which are valuable intermediates in medicinal chemistry. thieme-connect.com

The creation of benzoxazines, which are monomers required for producing advanced materials like polybenzoxazine-silica hybrid nanocomposites. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Its use as a monomer in the synthesis of polymers for medical devices. biosynth.com

Serving as a crucial intermediate in the development of kinase inhibitors, such as those targeting c-Met, for potential therapeutic applications. google.com

Its incorporation into the design and synthesis of probes for heat shock protein 90 (Hsp90) and analogues of the integrated stress response inhibitor (ISRIB). nih.govnottingham.ac.uk

The compound's utility spans from foundational organic synthesis to the development of complex molecules in medicinal chemistry and materials science. guidechem.com

Table 1: Selected Synthetic Applications of trans-4-Aminocyclohexanol Hydrochloride

Resulting Compound/Material Class Field of Application Reference
N-substituted 7-azabicyclo[2.2.1]heptanes Medicinal Chemistry sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
N-substituted cyclohex-3-enamines Medicinal Chemistry thieme-connect.com
Polybenzoxazine-silica nanocomposites Materials Science sigmaaldrich.comsigmaaldrich.com
Kinase (c-Met) Inhibitors Pharmaceutical Research google.com
Hsp90 Probes Chemical Biology nih.gov

Historical Context and Evolution of Research on Cyclohexanol (B46403) Derivatives

The study of cyclohexanol derivatives is intrinsically linked to the historical development of conformational analysis in organic chemistry. Early theories, such as Baeyer's strain theory, incorrectly assumed that cyclic molecules were planar. slideshare.net This would imply significant angle strain for a cyclohexane (B81311) ring, with bond angles of 120° instead of the ideal 109.5° for sp³ hybridized carbons. msu.edu

The breakthrough came when Hermann Sachse proposed that cyclohexane could exist in non-planar, puckered conformations—specifically the "chair" and "boat" forms—which are free of angle strain. slideshare.net This concept was later substantiated and became a cornerstone of stereochemistry. The understanding that cyclohexane and its derivatives exist predominantly in a stable, strain-free chair conformation revolutionized the interpretation of their reactivity and properties. msu.eduweebly.com Research on cyclohexanol derivatives has since evolved to leverage this conformational rigidity, allowing chemists to design molecules with precise three-dimensional structures for specific functions, from pharmaceuticals to polymers. libretexts.orgalkylamines.com

Role of Stereochemistry in the Functionality of Cyclohexane Compounds

Stereochemistry, the three-dimensional arrangement of atoms, is critical to the function of cyclohexane compounds. weebly.com The cyclohexane ring's most stable conformation is the chair form, which eliminates both angle strain and torsional strain by staggering all the bonds. weebly.comyoutube.com In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the perimeter of the ring). msu.edu

Substituents in the axial position experience greater steric hindrance due to interactions with the other two axial atoms on the same side of the ring (diaxial strain). youtube.com Consequently, larger substituents preferentially occupy the more stable equatorial position. msu.edu

In This compound , the "trans" designation signifies that the amino and hydroxyl groups are on opposite faces of the cyclohexane ring. youtube.com In the most stable chair conformation, this arrangement allows both the amino and hydroxyl substituents to reside in equatorial positions, minimizing steric strain. This well-defined and stable conformation is crucial as it dictates the molecule's shape and how it can interact with other reagents or biological targets, making it a reliable and predictable building block in synthesis.

Current State of Research and Emerging Areas for this compound

Current research continues to capitalize on the unique structural features of this compound. The compound is actively being investigated as a key intermediate for synthesizing complex molecules with potential biological activity. nordmann.globalguidechem.com

Emerging areas of investigation include:

Medicinal Chemistry: It is a component in the synthesis of novel kinase inhibitors and other targeted therapeutic agents. google.com For example, it has been used to create imidazotriazines and imidazopyrimidines that act as c-Met kinase inhibitors. google.com Research has also focused on designing ISRIB analogues that could modulate protein synthesis, with potential applications in neurodegenerative diseases. nottingham.ac.uk

Materials Science: Its application in creating monomers for specialized polymers and nanocomposites is an area of growing interest. sigmaaldrich.combiosynth.com The defined stereochemistry can impart specific properties to the resulting materials.

Biocatalysis: Stereoselective biocatalytic methods are being explored for the preparation of aminocyclohexanol isomers, including the trans form, offering more environmentally friendly synthetic routes.

Chemical Biology: The compound has been used to build molecular probes to study complex biological systems, such as the synthesis of probes to investigate the function and inhibition of Hsp90. nih.gov

Further research is also exploring its potential antimicrobial and antifungal properties, which could open new avenues for its application. guidechem.com

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound is driven by its utility as a structurally defined and chemically versatile molecule. The primary objectives of this research are to leverage its bifunctional and stereochemically rigid nature to construct complex molecular architectures. This includes the efficient synthesis of novel compounds for pharmaceutical and materials science applications, the development of new synthetic methodologies, and the exploration of its potential biological activities. The compound serves as a model for understanding how stereochemistry influences chemical reactivity and molecular interactions.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

Property Value Reference
CAS Number 50910-54-8 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C₆H₁₃NO · HCl or C₆H₁₄ClNO sigmaaldrich.com
Molecular Weight 151.63 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance White to off-white crystalline solid cymitquimica.com
Melting Point 225-227 °C sigmaaldrich.comsigmaaldrich.com
Solubility Soluble in water cymitquimica.com

| InChI Key | RKTQEVMZBCBOSB-KYOXOEKESA-N | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTQEVMZBCBOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971668
Record name 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
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Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56239-26-0, 50910-54-8
Record name 56239-26-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
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Record name Cyclohexanol, 4-amino-, hydrochloride (1:1), trans
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Record name (1s,4s)-4-aminocyclohexan-1-ol hydrochloride
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Advanced Synthetic Methodologies for Trans 4 Aminocyclohexanol Hydrochloride

Chemo-Catalytic Synthesis Routes

Chemo-catalytic methods offer robust and scalable pathways for the synthesis of trans-4-Aminocyclohexanol (B47343) hydrochloride. These routes primarily involve the stereoselective hydrogenation of functionalized aromatic precursors, where the choice of catalyst and reaction conditions dictates the stereochemical outcome.

The catalytic hydrogenation of substituted phenols and their derivatives is a direct and widely studied approach. The core challenge lies in controlling the diastereoselectivity of the reduction of the aromatic ring to yield the desired trans isomer over the thermodynamically less stable cis isomer.

Heterogeneous palladium catalysts have been identified as highly effective for the trans-selective hydrogenation of phenol (B47542) derivatives. nih.govacs.org Research has demonstrated that commercially available palladium on alumina (B75360) (Pd/Al2O3) can catalyze the hydrogenation of various phenol precursors with a notable preference for the trans product. nih.govresearchgate.net This method is significant because arene hydrogenation often preferentially yields the cis isomers. acs.org

For instance, the hydrogenation of Boc-protected p-aminophenol using a palladium catalyst results in the corresponding protected 4-aminocyclohexanol with a trans:cis diastereomeric ratio (d.r.) of 80:20. acs.org Further optimization by switching the solvent from n-heptane to isopropanol (B130326) and adding potassium carbonate (K2CO3) as a base allowed for the direct hydrogenation of unprotected p-aminophenol, increasing the trans-selectivity to an 88:12 ratio. acs.orgresearchgate.net The optimal conditions for achieving high trans-selectivity with p-cresol (B1678582) as a substrate were found to be 5 wt % Pd/Al2O3 in n-heptane under a hydrogen pressure of 5 bar at 80 °C. acs.org Palladium supported on CuO/CeO2 has also shown excellent activity for phenol hydrogenation under mild conditions (90 °C and 10 bar H2). nih.gov

Table 1: Palladium-Catalyzed Hydrogenation of Phenol Derivatives

PrecursorCatalyst SystemSolventTemp. (°C)Pressure (bar)trans:cis RatioYield (%)Reference
Boc-p-aminophenolPd/C---80:2084 acs.org
p-AminophenolPd/Al2O3, K2CO3Isopropanol--88:12High acs.orgresearchgate.net
p-Cresol5 wt% Pd/Al2O3n-Heptane80580:2090 acs.org
PhenolPd-CuO/CeO2Water9010->99 (conversion) nih.gov

In contrast to palladium, rhodium-based catalysts typically favor the formation of the cis-isomer during the hydrogenation of phenol derivatives. nih.gov This switch in diastereoselectivity provides a valuable synthetic alternative when the cis product is desired. For example, while palladium on alumina gives a high trans ratio for certain substrates, employing rhodium-based catalysts can invert the selectivity to favor the cis product. nih.govresearchgate.net

When p-acetamidophenol (paracetamol) is hydrogenated using a 5% rhodium on alumina (Rh/Al2O3) catalyst in ethanol (B145695) at room temperature under approximately 3.5 bar of hydrogen pressure, the resulting product mixture has a trans:cis ratio of about 1:1. google.comgoogle.com The use of cyclic (amino)(alkyl)carbene (CAAC)-rhodium complexes has also been reported for efficient and highly cis-selective hydrogenation of aromatic rings, preserving a variety of functional groups. Rhodium-catalyzed hydrogenation has become a powerful tool in the pharmaceutical industry for producing chiral drugs and their precursors. rsc.org

A prevalent industrial route to trans-4-Aminocyclohexanol involves the catalytic hydrogenation of p-acetamidophenol (paracetamol), followed by the hydrolysis of the resulting acetamido group. google.comgoogle.com This two-step process leverages a readily available starting material. The stereoselectivity of the initial hydrogenation step is highly dependent on the chosen catalyst.

Palladium Catalysts : Using a palladium on carbon (Pd/C) catalyst in an aqueous medium at 100°C and 4.5 bar hydrogen pressure, a trans:cis ratio of approximately 80:20 can be achieved for 4-acetamidocyclohexanol. google.com

Platinum Catalysts : Hydrogenation with a platinum oxide catalyst in an aqueous solution can yield a trans:cis ratio of about 4:1. google.com

Ruthenium Catalysts : Studies on carbon-supported Ruthenium-based bimetallic catalysts (Ru-M, where M = Co, Ni) have also been conducted to optimize the stereoselective hydrogenation of paracetamol to the trans isomer. researchgate.net

After hydrogenation and separation of the catalyst, the mixture of acetamido isomers undergoes saponification in an alkaline medium (e.g., using NaOH or KOH). google.comgoogle.com The free trans-4-Aminocyclohexanol is then selectively precipitated from the aqueous solution by cooling, often after adjusting the ionic strength to lower the freezing point. google.com

Table 2: Catalyst Performance in p-Acetamidophenol Hydrogenation

CatalystSupportSolventTemperaturePressuretrans:cis RatioReference
PalladiumCarbon (10% Pd)Water100-110 °C4.5 bar~80:20 google.com
RhodiumAlumina (5% Rh)EthanolRoom Temp.3.5 bar~1:1 google.comgoogle.com
Platinum OxideNoneWaterRoom Temp.~3 bar~4:1 google.com

The stereochemical outcome of the hydrogenation of 4-substituted phenols is a result of the complex interplay between the catalyst, substrate, and reaction conditions. The generally accepted mechanism suggests that the substrate adsorbs onto the catalyst surface, followed by the stepwise addition of hydrogen.

The trans-selectivity observed with palladium catalysts is often attributed to the hydrogenation mechanism and the relative stability of intermediates on the catalyst surface. nih.gov For phenols, the reaction can proceed through a cyclohexanone (B45756) intermediate. The stereochemistry is then set by the reduction of this ketone. nih.govresearchgate.net

Conversely, rhodium-based systems, particularly those with strongly σ-donating ligands like CAACs, are known to favor coordination to the aromatic ring in a way that leads to syn-addition of hydrogen, resulting in the cis-isomer. The ability to switch the diastereoselectivity from trans to cis simply by changing the metal from palladium to rhodium offers significant synthetic flexibility. nih.govresearchgate.net Bimetallic catalysts, such as Ru-Co or Ru-Ni on carbon, also influence the stereoselectivity, demonstrating that the addition of a second metal can modify the catalytic properties and favor the formation of the trans isomer compared to monometallic ruthenium catalysts. researchgate.net

An alternative strategy for obtaining pure trans-4-Aminocyclohexanol involves a chemical separation of the diastereomers produced during the hydrogenation of p-acetamidophenol. This can be achieved through an esterification and recrystallization process. google.com

In this method, the mixture of cis- and trans-4-acetamidocyclohexanol obtained from hydrogenation is first esterified, for example, using acetic anhydride. google.com This converts the hydroxyl group of both isomers into an acetate (B1210297) ester. The resulting trans-4-acetamido-cyclohexanol acetic ester has different physical properties, such as solubility, compared to its cis counterpart. By carefully selecting a solvent and employing recrystallization techniques, the less soluble trans ester can be selectively crystallized and isolated in high purity. google.com

Once the pure trans ester is separated, it undergoes hydrolysis to remove both the N-acetyl and O-acetyl groups, yielding the final trans-4-Aminocyclohexanol product. This pathway circumvents the need for highly stereoselective hydrogenation by introducing a purification step at the intermediate stage. google.com

Condensation and "One-Pot" Multi-Step Synthesis

"One-pot" syntheses and cascade reactions have gained prominence as they offer increased efficiency, reduced waste, and simplified purification processes.

The condensation reaction between o-Nitrobenzaldehyde and trans-4-Aminocyclohexanol is a plausible method for creating more complex molecules derived from the aminocyclohexanol scaffold. This reaction typically proceeds via the formation of a Schiff base (imine) through the nucleophilic attack of the primary amino group of trans-4-Aminocyclohexanol on the carbonyl carbon of o-Nitrobenzaldehyde.

The reaction is generally catalyzed by an acid or a base and often involves the removal of water to drive the equilibrium towards the product. The resulting N-(2-nitrobenzylidene)-4-hydroxycyclohexanamine contains both the cyclohexanol (B46403) moiety and the nitrophenyl group, which can be further functionalized. For example, the nitro group can be reduced to an amino group, opening pathways for the synthesis of various heterocyclic compounds. While direct literature on this specific condensation is sparse, the principles of Schiff base formation are well-established, and similar condensations involving o-Nitrobenzaldehyde and other primary amines are widely reported. orgsyn.orgmdpi.commdpi.com

Cascade reactions that combine multiple catalytic steps in a single pot are highly efficient for synthesizing trans-4-Aminocyclohexanol. A notable example is the synthesis starting from p-acetamidophenol. google.comgoogle.com This process involves the catalytic hydrogenation of the aromatic ring, followed by the hydrolysis of the amide group to yield the aminocyclohexanol.

The initial hydrogenation of p-acetamidophenol can be carried out using catalysts like Raney nickel or rhodium on alumina. google.comgoogle.com This step typically produces a mixture of cis and trans isomers of N-(4-hydroxycyclohexyl)acetamide. The subsequent hydrolysis of the acetamide (B32628) group, often carried out in an acidic or basic medium, yields a mixture of cis- and trans-4-Aminocyclohexanol. google.com The desired trans isomer can then be separated and purified, often through fractional crystallization. google.com For example, a process has been described where the hydrogenation of paracetamol over a Raney nickel catalyst at elevated temperature and pressure yields a trans/cis ratio of approximately 4:1. google.com

Biocatalytic and Enzymatic Synthesis Approaches

The use of enzymes in organic synthesis offers unparalleled stereoselectivity and mild reaction conditions, making it an attractive approach for the synthesis of chiral compounds like trans-4-Aminocyclohexanol.

Stereoselective Preparation from 1,4-Cyclohexanedione (B43130)

A highly efficient and stereoselective biocatalytic route to both cis- and trans-4-Aminocyclohexanol has been developed starting from the symmetrical and bio-based precursor, 1,4-Cyclohexanedione. d-nb.inforesearchgate.net This "one-pot" cascade synthesis utilizes a combination of a keto reductase (KRED) and an amine transaminase (ATA). d-nb.inforesearchgate.net

The synthesis can proceed via two main pathways:

KRED-first cascade: 1,4-Cyclohexanedione is first selectively mono-reduced by a KRED to form 4-hydroxycyclohexanone (B83380). This intermediate is then subjected to stereoselective transamination by an ATA to yield the desired aminocyclohexanol isomer. d-nb.info

ATA-first cascade: Alternatively, a selective monoamination of 1,4-Cyclohexanedione by an ATA can produce 4-aminocyclohexanone, which is then reduced by a KRED to the final product. d-nb.info

The modularity of this system is a key advantage. By selecting stereocomplementary ATAs, it is possible to synthesize either the cis or the trans isomer with high diastereomeric excess. d-nb.info The choice of enzyme is crucial for both regioselectivity (to avoid the formation of diol and diamine byproducts) and stereoselectivity. d-nb.inforesearchgate.net

Below is a data table summarizing the results of the KRED-catalyzed reduction of 1,4-Cyclohexanedione to 4-hydroxycyclohexanone, a key step in the enzymatic cascade.

EntryKRED EnzymeEnzyme Conc. (mg/mL)Conversion (%)Selectivity for 4-hydroxycyclohexanone (%)
1LK-KRED0.2>99>99
2KRED-A0.595>99
3KRED-B0.58898
4KRED-C1.07595
Data derived from studies on one-pot synthesis of 4-aminocyclohexanol isomers. d-nb.inforesearchgate.net

Following the formation of 4-hydroxycyclohexanone, the selection of the ATA determines the final stereochemistry. For example, certain ATAs have been shown to predominantly produce the cis-aminocyclohexanol, while others can be engineered or selected to favor the trans isomer. d-nb.info This enzymatic cascade represents a significant advancement in the sustainable and selective synthesis of aminocyclohexanols.

Directed Evolution and Enzyme Engineering for Enhanced Selectivity

Directed evolution and enzyme engineering are powerful tools for tailoring the properties of enzymes to meet the demands of specific synthetic applications. mpg.deresearchgate.net In the context of trans-4-aminocyclohexanol synthesis, these techniques are crucial for improving the activity and, most importantly, the stereoselectivity of amine transaminases. d-nb.info

The process of directed evolution mimics natural evolution in the laboratory, involving iterative rounds of gene mutagenesis, expression, and high-throughput screening or selection to identify enzyme variants with desired improvements. nih.govdtic.mil Methods such as error-prone PCR and DNA shuffling are used to create diverse mutant libraries. dtic.mil For enhancing the trans-selectivity of ATAs, the screening process would specifically look for variants that preferentially produce trans-4-aminocyclohexanol from 4-hydroxycyclohexanone.

Rational and semi-rational protein design, guided by the enzyme's crystal structure or homology models, can also be employed. mpg.de By identifying key amino acid residues in the active site that influence substrate binding and stereochemical control, targeted mutations can be introduced to reshape the binding pocket and favor the formation of the trans-isomer. d-nb.infompg.de This knowledge-driven approach can significantly reduce the size of the mutant library that needs to be screened. mpg.de

Microbial Biotransformation Studies

Microbial biotransformation utilizes whole microbial cells as biocatalysts, offering several advantages such as the presence of enzymes in their natural environment and the inherent machinery for cofactor regeneration. nih.govnih.gov The enzymatic cascades described for the synthesis of 4-aminocyclohexanol can be implemented within a microbial host, such as Escherichia coli. d-nb.infonih.gov

By engineering a microbial strain to co-express both a regioselective keto reductase and a trans-selective amine transaminase, it is possible to create a whole-cell biocatalyst for the direct conversion of 1,4-cyclohexanedione to trans-4-aminocyclohexanol. google.comnih.gov This approach simplifies the process by eliminating the need for enzyme purification. nih.gov Research in this area focuses on optimizing the expression levels of the enzymes, ensuring efficient substrate transport into the cell, and managing any potential toxicity of the substrate or product to the host organism. nih.gov Microbial transformation serves as an environmentally friendly method to produce valuable chemical compounds. nih.gov

Strategies for Isomer Separation and Purity Enhancement

The synthesis of 4-aminocyclohexanol, whether through chemical or enzymatic routes, often yields a mixture of cis and trans isomers. Therefore, effective strategies for isomer separation and purification are essential to obtain the desired trans-isomer in high purity.

Recent advancements include visible-light-mediated, diastereoselective epimerization methods. organic-chemistry.org These approaches utilize photoredox catalysis and a hydrogen atom transfer reagent to achieve a thermodynamically controlled isomer ratio under mild conditions. organic-chemistry.org Furthermore, dynamic isomerization processes can be coupled with enzymatic resolutions. For instance, a single transaminase that selectively deaminates the cis-isomer can be used. The reversible nature of the transamination reaction can lead to the isomerization of the cis-isomer to the trans-isomer via the ketone intermediate, ultimately resulting in a high yield of the pure trans-amine. researchgate.net

Another established method for separating the isomers is fractional crystallization. The trans-isomer of 4-aminocyclohexanol is typically less soluble than the cis-isomer in certain solvent systems, such as alkaline aqueous solutions. google.comgoogle.com By carefully controlling the concentration and temperature, the trans-isomer can be selectively precipitated from the solution. google.com For example, cooling an aqueous solution containing a mixture of the isomers to around -8°C can lead to the crystallization of trans-4-aminocyclohexanol. google.comgoogle.com

Fractional Crystallization Techniques for Isomeric Mixtures

Fractional crystallization is a well-established and economically viable method for separating chemical compounds based on differences in their solubility. For the separation of trans-4-Aminocyclohexanol from its cis isomer, this technique can be applied either to the final product or to a protected intermediate, such as N-acetylated derivatives.

A common synthetic route begins with the catalytic hydrogenation of paracetamol (p-acetamidophenol), which produces a mixture of cis- and trans-4-acetamidocyclohexanol. google.comgoogle.com These isomers can be separated by fractional crystallization from a solvent like acetone. The isolated trans-4-acetamidocyclohexanol is then hydrolyzed, typically under acidic or alkaline conditions, to yield the free trans-4-aminocyclohexanol. google.com

Alternatively, and more directly, a process has been developed for the selective crystallization of trans-4-aminocyclohexanol from an aqueous mixture of both cis and trans isomers. google.comnih.gov This method involves creating a strongly alkaline aqueous solution of the isomer mixture and then cooling it to induce the precipitation of the trans isomer, which is less soluble under these conditions. The process is particularly effective when specific parameters are controlled, as detailed in the patent literature. google.comgoogle.com Key conditions for this selective crystallization process are summarized in the table below.

ParameterRecommended ConditionReference
Initial Isomer Ratio (trans:cis)At least 1:1, preferably 4:1 or higher google.com
Aminocyclohexanol ConcentrationAt least 0.5 mol/L google.com
Hydroxide (B78521) Ion (OH⁻) ConcentrationAt least 2 mol/L google.com
Crystallization TemperatureCooling to approximately -8°C to -10°C google.comgoogle.com

This process allows for the direct isolation of the desired trans isomer from the reaction mixture after the hydrolysis of the acetylated intermediate, streamlining the purification steps. google.com The high alkalinity of the solution is a critical factor that modifies the solubility differential between the isomers, enabling an efficient separation. google.com

Chromatographic Resolution of Diastereomers

Chromatography offers a powerful and versatile alternative for the separation of stereoisomers, providing high-resolution purification. Both standard column chromatography and high-performance liquid chromatography (HPLC) are employed for the resolution of cis and trans isomers of 4-aminocyclohexanol and its derivatives.

Direct separation of cis- and trans-4-aminocyclohexanol derivatives has been achieved using silica (B1680970) gel column chromatography. In one reported synthesis, a diastereomeric mixture of aminocyclohexanol derivatives with an 89:11 cis:trans ratio was successfully separated by column chromatography to afford the individual isomers. nih.gov

For more challenging separations, advanced HPLC techniques are utilized. One common strategy involves the derivatization of the racemic or diastereomeric mixture to form new diastereomers that exhibit greater differences in their physical properties, facilitating separation. For instance, alcohols can be esterified with a chiral acid, or amines can be reacted to form diastereomeric salts or amides. nih.gov These newly formed diastereomers can often be separated on standard achiral stationary phases like silica gel. nih.gov While specific examples for trans-4-aminocyclohexanol hydrochloride are proprietary, the principle is widely applied. For example, diastereomeric salts of 3-aminocyclohexanol (B121133) have been successfully separated using (R)-mandelic acid as a resolving agent. novartis.com

Another advanced approach involves the use of chiral stationary phases (CSPs) in HPLC. These columns are designed to interact differently with each enantiomer or diastereomer, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. researchgate.net The separation of 4-aminoflavane diastereomers, for example, was successfully achieved on a Chiralcel® OJ column under normal phase conditions, demonstrating the efficacy of this type of stationary phase for resolving cyclic amino compounds. researchgate.net The choice of mobile phase, particularly the nature and concentration of alcohol modifiers, significantly impacts the resolution. researchgate.net

The table below summarizes various chromatographic approaches applicable to the resolution of aminocyclohexanol isomers.

TechniqueStationary PhasePrinciple of SeparationReference
Column ChromatographySilica GelDirect separation based on polarity differences between cis/trans isomers. nih.gov
HPLC (Diastereomer Derivatization)Silica Gel (Achiral)Separation of diastereomeric esters or salts formed by reacting the isomer mixture with a chiral resolving agent. nih.govnovartis.com
Chiral HPLCPolysaccharide-based (e.g., Chiralcel®)Differential interaction of diastereomers with the chiral stationary phase. researchgate.net

Chemical Transformations and Derivatization Strategies

Amine Functional Group Reactivity

The primary amine group in trans-4-aminocyclohexanol (B47343) is a potent nucleophile, readily participating in a variety of bond-forming reactions. Its reactivity is central to the synthesis of numerous derivatives.

The amine functionality of trans-4-aminocyclohexanol hydrochloride can be readily acylated to form stable amide bonds. This transformation is fundamental in modifying the molecule's properties and for building larger structures. A notable example is its use in the synthesis of trans-4-methoxyoxalamido-1-cyclohexanol. sigmaaldrich.comsigmaaldrich.com This reaction typically involves treating the aminocyclohexanol with an appropriate acylating agent, such as an acid chloride or anhydride, under suitable basic conditions to neutralize the hydrochloride salt and scavenge the acid byproduct generated during the reaction. The formation of the methoxyoxalamido derivative highlights a specific acylation where the amine reacts with a derivative of oxalic acid, demonstrating the amine's capacity to form complex amide linkages.

The nucleophilic amine can undergo alkylation, although direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled approach involves intramolecular alkylation, such as the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes from this compound via a transannular nucleophilic displacement. sigmaaldrich.comsigmaaldrich.com

To achieve selectivity in syntheses involving multiple reaction steps, the amine group is often protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). organic-chemistry.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) and is stable under a variety of conditions but can be removed with acid. The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu and is notably labile to basic conditions, allowing for orthogonal protection strategies where one group can be removed without affecting the other. organic-chemistry.org The use of these protecting groups is exemplified in derivatives like Fmoc-trans-Ac6c(4-Boc-NH)-OH, which incorporates both protecting groups on a cyclohexyl scaffold, showcasing their utility in complex, multi-step syntheses. iris-biotech.de

Table 1: Common Protecting Groups for the Amine Functionality

Protecting GroupFull NameReagent Example for IntroductionCleavage Conditions
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (Boc)₂OAcidic (e.g., TFA, HCl)
Fmoc 9-FluorenylmethoxycarbonylFmoc-chloride (Fmoc-Cl)Basic (e.g., Piperidine)

trans-4-Aminocyclohexanol reacts with aldehydes and ketones to form imines, also known as Schiff bases. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Generally, Schiff bases derived from aromatic aldehydes are more stable than those from aliphatic aldehydes due to conjugation. nih.gov The synthesis is often achieved by refluxing equimolar amounts of the amine and the aldehyde in a solvent like ethanol (B145695). nih.govnih.gov The formation of these C=N double bonds is a reversible process, which is a key step in reductive amination.

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is considered a superior alternative to direct alkylation for producing substituted amines. masterorganicchemistry.com The process involves the initial formation of a Schiff base (imine) from the reaction of trans-4-aminocyclohexanol with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.org This method avoids the issue of multiple alkylations that can plague direct alkylation with alkyl halides. masterorganicchemistry.com

Mild reducing agents are employed that selectively reduce the protonated iminium ion without acting on the initial carbonyl compound. masterorganicchemistry.com This allows the reaction to be performed in a single pot. This strategy is highly effective for conjugating the aminocyclohexanol moiety to complex molecular scaffolds, provided they contain a suitable carbonyl group.

Table 2: Common Reagents for Reductive Amination

ReagentNameSelectivity
NaBH₃CN Sodium CyanoborohydrideReduces imines/iminium ions in the presence of aldehydes/ketones.
NaBH(OAc)₃ Sodium TriacetoxyborohydrideA common, less toxic alternative to NaBH₃CN for reducing imines.
H₂/Catalyst Catalytic HydrogenationCan be used to reduce the C=N bond, often with catalysts like Pd/C or Raney Nickel.

Hydroxyl Functional Group Reactivity

The secondary hydroxyl group on the cyclohexane (B81311) ring offers another site for derivatization, primarily through reactions typical of alcohols, such as esterification.

The hydroxyl group of trans-4-aminocyclohexanol can be converted into an ester through reaction with a carboxylic acid or its derivatives (e.g., acid chlorides, anhydrides). For instance, it can react with butyric acid derivatives to form the corresponding butyrate (B1204436) ester. lookchem.com One specific documented reaction is the lipase-catalyzed synthesis of butyric acid 4-amino-cyclohexyl ester from trans-4-aminocyclohexanol and butyric acid-(2-chloro-ethyl ester). lookchem.com

A widely used laboratory method for esterification that is applicable in this context is the Steglich esterification. This method uses dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble equivalent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between a carboxylic acid (like butyric acid) and an alcohol at room temperature. nih.gov This approach is valued for its mild conditions. Another relevant transformation is the formation of trans-4-acetamido-cyclohexanol acetic ester, where the hydroxyl group is esterified after the amine has been acylated, demonstrating sequential derivatization of the two functional groups. google.com

Etherification and Protecting Group Strategies (e.g., Tetrahydropyranyl Ether)

Protecting group chemistry is fundamental when working with bifunctional molecules like trans-4-aminocyclohexanol to achieve selective transformations. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols. The hydroxyl group of trans-4-aminocyclohexanol can be converted to a THP ether, masking its reactivity and allowing for selective chemistry to be performed on the amino group.

For instance, in the synthesis of probes for the heat shock protein 90 (Hsp90), direct coupling of trans-4-aminocyclohexanol proved difficult. nih.gov To overcome this, the hydroxyl group was first protected as a THP ether. The resulting compound, trans-4-aminocyclohexanol tetrahydropyranyl ether, exhibited improved solubility and could be successfully coupled with a pyrazole (B372694) nitrile core under Buchwald amination conditions using a Pd₂(dba)₃/DavePhos catalytic system. nih.govgoogle.com The THP group was later removed under acidic conditions to yield the final product. nih.gov

In more complex syntheses, orthogonal protecting groups can be employed to mask both the amine and hydroxyl functions, allowing for their selective deprotection and reaction. The synthesis of N-Fmoc-trans-4-aminocyclohexanol tetrahydropyranyl ether is an example where the amine is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the alcohol by an acid-labile THP group. google.com This strategy provides a route to sequentially functionalize each position with high selectivity.

Phosphitylation for Oligonucleotide Modification

A significant application of this compound is in the synthesis of non-nucleosidic phosphoramidites for the modification of synthetic oligonucleotides. bris.ac.ukresearchgate.net Its rigid cyclic structure is considered advantageous for creating more stable phosphoramidite (B1245037) reagents compared to those derived from flexible, non-branched amino alcohols. nih.gov

The synthesis of these modifiers is a two-step process that leverages the differential reactivity of the amino and hydroxyl groups.

Amine Derivatization: The process begins with the neutralization of the hydrochloride salt, typically with a base like triethylamine (B128534) (Et₃N). The free primary amine is then selectively reacted with an activated carboxyl group, such as in dimethyl oxalate (B1200264) or an activated ester of a fluorescent dye, to form a stable amide bond. bris.ac.uknih.gov

Hydroxyl Phosphitylation: The remaining hydroxyl group is then phosphitylated. This reaction converts the alcohol into a phosphoramidite moiety using a phosphitylating agent like 2-cyanoethyl N,N,N',N'-tetraisopropylphosphoramidite or N,N-diisopropylamino-2-cyanoethoxychlorophosphine. bris.ac.uknih.gov

The resulting molecule is a bifunctional reagent: the phosphoramidite end allows for its incorporation into a growing oligonucleotide chain during automated solid-phase synthesis, while the other end carries a specific functionality, such as a precursor group for further labeling or a fluorescent dye. bris.ac.uknih.gov For example, a methoxyoxalamido (MOX) phosphoramidite modifier has been synthesized from this compound, which can be introduced at the 5'-end of an oligonucleotide. nih.gov Post-synthesis, the MOX group can be derivatized with various primary amines to attach different labels. nih.gov

Table 1: Synthesis of a Phosphoramidite Modifier from this compound

Step Reactants Reagents/Solvents Product Yield Reference
1 This compound, Dimethyl oxalate Methanol, Et₃N trans-4-methoxyoxalamido-1-cyclohexanol 81% nih.gov
2 trans-4-methoxyoxalamido-1-cyclohexanol 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphoramidite trans-4-methoxyoxalamidocyclohexyl-2-cyanoethyl-N,N-diisopropylphosphoramidite 82% nih.gov

Dual Functionalization and Orthogonal Reactivity

The presence of two distinct functional groups allows for dual functionalization, where both the amine and the hydroxyl groups are modified to create poly-functionalized derivatives. The key to this approach is controlling the reactivity of each group, often through orthogonal strategies.

The ability to selectively modify either the amino or the hydroxyl group is crucial for the synthetic utility of trans-4-aminocyclohexanol. The outcome of a reaction is highly dependent on the chosen conditions and reagents.

Selective N-Acylation: The amino group is generally more nucleophilic than the hydroxyl group under neutral or basic conditions. This inherent reactivity difference can be exploited for selective N-acylation. An efficient and highly chemoselective N-chloroacetylation of trans-4-aminocyclohexanol has been achieved using chloroacetyl chloride in a phosphate (B84403) buffer. tandfonline.comresearchgate.net This metal-free, biocompatible method yields the N-acylated product exclusively, with no O-acylation observed. tandfonline.comresearchgate.net

Selective O-Acylation: While N-acylation is more common, selective O-acylation can be achieved using specific catalytic systems. A μ₄-oxo-tetranuclear zinc cluster has been shown to catalyze the O-acylation of amino alcohols with high selectivity. jst.go.jp When trans-4-aminocyclohexanol was reacted with a methyl ester in the presence of this catalyst, the O-acylated amino ester was formed exclusively. jst.go.jp The study suggested that the rigid trans-stereochemistry of the substrate prevents a subsequent intramolecular O→N acyl transfer reaction, thus preserving the O-acylated product. jst.go.jp

Table 2: Comparison of Selective Acylation Methods

Selectivity Reaction Reagents/Catalyst Conditions Product Reference
N-acylation N-chloroacetylation Chloroacetyl chloride Phosphate buffer N-(4-hydroxycyclohexyl)-2-chloroacetamide tandfonline.comresearchgate.net
O-acylation Transesterification Methyl ester, Zn₄(OCOCF₃)₆O cluster Catalytic 4-aminocyclohexyl ester jst.go.jp

Building upon selective derivatization, sequential synthesis allows for the stepwise construction of complex molecules. The synthesis of phosphoramidite modifiers discussed previously is a prime example of a sequential approach where the amine is first derivatized, followed by the phosphitylation of the alcohol. nih.gov

This step-by-step logic is also central to the "precursor strategy" for labeling oligonucleotides. nih.gov Here, a phosphoramidite of trans-4-aminocyclohexanol containing a precursor group (like MOX) is first synthesized sequentially. This modifier is then incorporated into an oligonucleotide. In a final, separate step, this precursor is transformed into the desired functional group by reacting it with an amine. This multi-stage process allows for the creation of a variety of differently labeled oligonucleotides from a single, common precursor. nih.gov

Investigations into Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving trans-4-aminocyclohexanol is essential for optimizing synthetic processes and controlling product outcomes, particularly stereochemistry. Mechanistic studies have often focused on its synthesis, where the control of the trans/cis isomer ratio is critical.

The synthesis of 4-aminocyclohexanol isomers can be achieved via enzymatic pathways starting from 1,4-cyclohexanedione (B43130). d-nb.inforesearchgate.net One route involves the initial reduction of the diketone to 4-hydroxycyclohexanone (B83380) by a ketoreductase (KRED), followed by amination using an amine transaminase (ATA). The stereoselectivity of the second step is highly dependent on the specific enzyme used. Molecular modeling studies have provided insight into the general preference for the formation of the cis-isomer by many transaminases. The model suggests that for the reaction to yield the trans-product, the 4-hydroxyl group of the intermediate must orient itself towards hydrophobic amino acid residues in the enzyme's active site. d-nb.info This orientation hinders solvation and is energetically less favorable, explaining the common cis-selectivity. d-nb.inforesearchgate.net Achieving trans-selectivity therefore requires enzymes that can better accommodate this orientation or operate via a different binding mode.

The catalytic hydrogenation of p-aminophenol or its N-acetyl derivative (paracetamol) is a common industrial route to 4-aminocyclohexanol. google.comgoogle.com The mechanism of hydrogenation over metal catalysts (like ruthenium or rhodium) on a support is complex, but the formation of the trans isomer is often favored. The stereochemical outcome is influenced by factors such as the catalyst, solvent, temperature, and pressure. For example, a process for crystallizing trans-4-aminocyclohexanol from an aqueous solution specifies that the starting isomer mixture should have a trans:cis ratio of at least 1:1, and preferably 4:1 or higher, which is achieved during the initial hydrogenation step. google.com

Applications in Advanced Organic and Polymer Synthesis

Role as a Chiral Auxiliary and Building Block in Asymmetric Synthesis

The inherent chirality and bifunctional nature of trans-4-aminocyclohexanol (B47343) make it a valuable chiral building block in asymmetric synthesis. beilstein-journals.org Chiral auxiliaries are compounds used to convert a non-chiral starting material into a chiral product with a high degree of stereoselectivity. sigmaaldrich.com While direct use as a detachable chiral auxiliary is not its most prominent role, its rigid structure is fundamental to creating new chiral molecules.

1,3-amino alcohols, the class of compounds to which trans-4-aminocyclohexanol belongs, are recognized as useful chiral building blocks that can function as chiral ligands and auxiliaries in various synthetic transformations. beilstein-journals.org The defined trans stereochemistry of the amino and hydroxyl groups on the cyclohexane (B81311) ring allows for predictable control over the spatial arrangement of subsequent reactions, guiding the formation of specific stereoisomers. This makes it a foundational component for synthesizing more complex, enantiomerically enriched compounds, such as specialized amino acids or alkaloids. fishersci.camtu.edu

The concept of using such rigid scaffolds has been extended to catalytically formed chiral auxiliaries, where an auxiliary is generated in situ to control the stereochemistry of subsequent functionalizations, such as cyclopropanation and epoxidation. google.com The well-defined structure of trans-4-aminocyclohexanol aligns with the principles required for such stereocontrolled transformations.

Synthesis of N-Substituted 7-Azabicyclo[2.2.1]heptanes via Transannular Nucleophilic Displacement

A significant application of trans-4-aminocyclohexanol hydrochloride is its use as a key precursor in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes. nih.govgoogle.com This transformation is achieved through a multi-step process that leverages the compound's structure to induce an intramolecular cyclization known as a transannular nucleophilic displacement.

The general synthetic route begins with the commercially available trans-4-aminocyclohexanol. The process involves a sequence of reactions designed to prepare the molecule for the key cyclization step. A typical reaction pathway is detailed below.

Table 1: General Synthetic Steps for N-Substituted 7-Azabicyclo[2.2.1]heptanes

Step Reaction Purpose
1 Amine Protection/Substitution The primary amine is first protected or substituted, often with groups like benzyloxycarbonyl (ZCl) or by reacting it with various phosphorus chlorides.
2 Hydroxyl Group Activation The hydroxyl group is converted into a good leaving group, commonly a toluenesulfonate (B8598656) (tosylate), to facilitate the subsequent nucleophilic attack.
3 Transannular Cyclization Upon treatment with a base, the nitrogen atom acts as a nucleophile, displacing the tosylate group on the opposite side of the ring to form the characteristic bicyclic framework of the 7-azabicyclo[2.2.1]heptane system.

| 4 | Deprotection/Further Functionalization | The protecting group on the nitrogen can be removed or the bicyclic core can be further functionalized to yield a variety of N-substituted derivatives. |

This strategy provides an efficient pathway to these bicyclic structures, which are valuable intermediates in medicinal chemistry and serve as substrates for further chemical and microbial transformations.

Precursor for Benzoxazine (B1645224) Monomers and Polybenzoxazine-Silica Hybrid Nanocomposites

This compound is also utilized as a precursor for the synthesis of benzoxazine monomers. nih.gov These monomers are key components in the production of polybenzoxazines, a class of high-performance thermosetting polymers known for their excellent thermal stability, mechanical properties, and low water absorption.

The synthesis of a benzoxazine monomer involves the reaction of a phenol (B47542), an amine, and formaldehyde. Trans-4-aminocyclohexanol serves as the amine component in this reaction. The resulting monomer contains the characteristic oxazine (B8389632) ring. Upon heating, these monomers undergo ring-opening polymerization to form a highly cross-linked polybenzoxazine network.

Furthermore, this chemistry has been extended to create advanced composite materials. The benzoxazine derived from this amino alcohol is a necessary component for the preparation of polybenzoxazine-silica hybrid nanocomposites. nih.govgoogle.com These hybrids are typically synthesized through an in-situ sol-gel process, combining the benzoxazine monomer with a silica (B1680970) precursor like tetraethoxysilane (TEOS). The resulting nanocomposites exhibit enhanced properties, including higher thermal stability and low surface free energy, making them suitable for applications in advanced coatings and materials.

Table 2: Components for Polybenzoxazine-Silica Hybrid Nanocomposites

Component Type Example Compound Role in Composite
Benzoxazine Monomer Monomer derived from trans-4-aminocyclohexanol Forms the polymer matrix after thermal curing.
Silica Precursor Tetraethoxysilane (TEOS) Forms the reinforcing silica (SiO₂) network via a sol-gel process.

| Coupling Agent (Optional) | 3-(Isocyanatopropyl)triethoxysilane (ICPTS) | Enhances the covalent bonding and compatibility between the organic polymer and inorganic silica phases. |

Development of Complex Polycyclic and Spirocyclic Architectures

The rigid, stereodefined structure of trans-4-aminocyclohexanol makes it an excellent starting point for the synthesis of complex polycyclic and spirocyclic molecular architectures. The synthesis of the 7-azabicyclo[2.2.1]heptane system is a primary example of its use in constructing a polycyclic framework. This bicyclic structure is formed through an efficient intramolecular cyclization, demonstrating how the compound's inherent geometry directs the formation of intricate three-dimensional shapes.

Beyond bicyclic systems, the principles of using rigid chiral scaffolds are relevant to the creation of other complex structures. For instance, related strategies involving catalytically formed chiral auxiliaries have been used to produce enantioenriched spirocyclic compounds. google.com The bifunctional nature of trans-4-aminocyclohexanol, with reactive sites positioned at opposite ends of a constrained ring, provides the necessary handles for building bridged, fused, or spiro-fused ring systems, which are of significant interest in drug discovery and materials science.

Medicinal Chemistry and Bio Organic Research

Bio-Organic Research

The strategic design of small molecule probes is a cornerstone of medicinal chemistry, enabling the exploration of biological pathways and the validation of new therapeutic targets. The cyclohexane (B81311) scaffold, a common motif in medicinal chemistry, offers a versatile three-dimensional framework that can be functionalized to interact with specific biological targets. The trans-4-aminocyclohexanol (B47343) moiety, in particular, provides a rigid and stereochemically defined starting point for the synthesis of targeted inhibitors.

In a notable example of probe design, researchers have utilized a trans-1,4-cyclohexyl group as a bioisosteric replacement for a phenyl ring in the development of novel dual-action inhibitors. This work focused on creating small molecules that could simultaneously inhibit soluble epoxide hydrolase (sEH) and key angiogenesis-related kinases like C-RAF and vascular endothelial growth factor receptor-2 (VEGFR-2). The rationale was to combine the anti-inflammatory and other beneficial effects of sEH inhibition with the anti-angiogenic properties of kinase inhibition.

A series of urea-based compounds were synthesized, incorporating the trans-cyclohexyl moiety. The evaluation of these compounds provided valuable structure-activity relationship (SAR) data, demonstrating how modifications to the scaffold influence potency and selectivity against the different enzyme targets. For instance, the replacement of a phenyl ring with the trans-1,4-cyclohexyl group in a sorafenib-like scaffold led to the synthesis of both cis- and trans-isomers. Biological evaluation revealed that the trans-isomer, named t-CUPM, was significantly more potent in inhibiting the C-RAF kinase compared to its cis-counterpart, which prompted a focus on the trans-substituted series. nih.gov

Further modifications to these probes, such as altering the terminal substituent on the urea, allowed for a fine-tuning of their inhibitory profiles. This systematic approach led to the identification of compounds with varying degrees of selectivity. For example, compound t-CUCB was found to be a selective sEH inhibitor with the ability to inhibit human umbilical vein endothelial cell (HUVEC) proliferation, an indicator of anti-angiogenic potential, without showing cytotoxicity to liver cancer cells. nih.gov

These research findings underscore the utility of the trans-cyclohexane scaffold in the design of sophisticated small molecule probes. The data generated from these studies, particularly the inhibitory concentrations (IC₅₀), are crucial for understanding the SAR and for the further development of more potent and selective therapeutic agents.

Detailed Research Findings:

A study focused on the design of dual inhibitors of soluble epoxide hydrolase (sEH) and pro-angiogenic kinases provides a clear example of the use of a trans-cyclohexane scaffold. The researchers synthesized a series of compounds and evaluated their inhibitory activity against human sEH, C-RAF, and VEGFR-2. The key findings from this study are summarized in the data tables below.

The compound t-CUPM, which incorporates a trans-1,4-cyclohexyl group, demonstrated potent inhibition of sEH with an IC₅₀ value significantly lower than that of the established multi-kinase inhibitor sorafenib. Importantly, t-CUPM retained comparable inhibitory activity against C-RAF and VEGFR-2 to that of sorafenib. nih.gov Another analog, t-CUCB, showed high selectivity for sEH inhibition. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Isomeric Content Assessment

Chromatography is a cornerstone for separating trans-4-Aminocyclohexanol (B47343) hydrochloride from impurities, including its cis-isomer and residual reactants.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of trans-4-Aminocyclohexanol hydrochloride. Due to the compound's lack of a significant chromophore, UV detection can be challenging but is nonetheless applied. Methods often employ reverse-phase columns where the separation is based on the compound's polarity. sielc.com For enhanced sensitivity and specificity, especially when dealing with non-UV active impurities, HPLC may be coupled with a mass spectrometer (LC-MS).

LC-MS is a powerful tool for impurity profiling. It provides not only retention time data but also mass-to-charge ratio information, which is crucial for the definitive identification of known and unknown impurities without the need for reference standards. nih.gov For instance, in the analysis of related pharmaceutical compounds, LC-MS/MS is used for the sensitive quantification of analytes in complex matrices. nih.gov The mobile phase for analyzing aminocyclohexanols typically consists of an aqueous component with an acid modifier (like phosphoric or formic acid) and an organic solvent such as acetonitrile. sielc.com Formic acid is preferred for MS-compatible methods. sielc.com

ParameterTypical ConditionsPurpose
ColumnReverse-Phase (e.g., Newcrom R1, Phenomenex Luna C18) sielc.comnih.govSeparates compounds based on hydrophobicity.
Mobile PhaseAcetonitrile / Water with acid (e.g., Phosphoric Acid or Formic Acid) sielc.comElutes the analyte and impurities from the column. Formic acid is used for MS compatibility.
DetectionUV (e.g., ~200 nm), Mass Spectrometry (MS) sielc.comnih.govQuantifies and identifies the analyte and any impurities. MS provides structural information.
ApplicationPurity assessment, impurity identification, separation of cis/trans isomers. sielc.comnih.govEnsures the quality and isomeric purity of the compound.

Gas Chromatography (GC) is a highly effective technique for monitoring the progress of chemical reactions that produce or consume trans-4-Aminocyclohexanol. google.comgoogle.com For example, in the synthesis of Ambroxol (B1667023), where trans-4-Aminocyclohexanol is a key starting material, GC can be used to track its consumption and the formation of the product. patsnap.com It is also instrumental in quality control for detecting residual trans-4-Aminocyclohexanol in the final drug substance. patsnap.com

A key application is monitoring the catalytic hydrogenation of p-acetamidophenol (paracetamol) to produce a mixture of cis- and trans-aminocyclohexanol isomers. google.com Analysts use GC to determine when the starting material has been fully consumed. google.comgoogle.com Specific GC methods have been developed to quantify trace amounts of trans-4-Aminocyclohexanol in pharmaceutical formulations, demonstrating excellent sensitivity with a limit of detection (LOD) of 0.1331 µg/mL and a limit of quantification (LOQ) of 0.4436 µg/mL reported in one study. patsnap.com

ParameterReported Conditions/ApplicationPurpose
TechniqueGas Chromatography (GC) with programmed heating. patsnap.comAchieves effective separation and detection.
ApplicationMonitoring hydrogenation of paracetamol. google.comgoogle.comConfirms reaction completion.
ApplicationQuantification of residual trans-4-aminocyclohexanol in Ambroxol hydrochloride injections. patsnap.comEnsures final product quality and safety.
SensitivityLOD: 0.1331 µg/mL; LOQ: 0.4436 µg/mL. patsnap.comAllows for precise measurement of trace impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the unambiguous structural elucidation of this compound, providing detailed information about its carbon-hydrogen framework, stereochemistry, and conformation in solution.

¹H NMR spectroscopy provides definitive confirmation of the hydrogen environment in the trans-4-Aminocyclohexanol molecule. chemicalbook.com The spectrum shows characteristic signals for the protons on the cyclohexane (B81311) ring. The chemical shifts and, more importantly, the coupling constants (J-values) of the methine protons (H-1 and H-4, attached to the -OH and -NH₂ groups, respectively) are critical for confirming the trans configuration. In the chair conformation, these protons are typically axial, leading to large axial-axial coupling constants with adjacent protons.

NMR is also a primary tool for determining the diastereomeric ratio (trans:cis). nih.gov The signals for the H-1 and H-4 protons of the cis and trans isomers appear at different chemical shifts, allowing for their distinct integration. mdpi.comresearchgate.net This quantitative analysis is crucial in synthetic processes where mixtures of isomers are often produced. d-nb.info For example, in studies of related aminocyclohexanol derivatives, the trans isomer displays a triplet of triplets for the H-1 proton with coupling constants indicative of its axial position. mdpi.comresearchgate.net

The ¹³C NMR spectrum confirms the carbon framework of the molecule. chemicalbook.com For the symmetric trans-4-Aminocyclohexanol, the spectrum is expected to show four distinct signals: one for the carbon bearing the hydroxyl group (C-1), one for the carbon bearing the amino group (C-4), and two for the remaining methylene (B1212753) carbons of the ring (C-2/C-6 and C-3/C-5), reflecting the molecule's symmetry. The chemical shifts are indicative of the electronic environment of each carbon. Research comparing the ¹³C NMR data of cis and trans isomers of a substituted 4-aminocyclohexanol derivative revealed that the C-4 carbon is shifted downfield by approximately 2.0 ppm in the trans isomer, a difference attributed to variations in ring strain. mdpi.comresearchgate.net

NucleusObserved Chemical Shift Data (Substituted Analogues) mdpi.comresearchgate.netInterpretation
C1 (CH-OH)~67.1 ppmConfirms the carbon attached to the electronegative oxygen atom.
C4 (CH-NHR)~48.1 ppm (trans) vs. ~46.1 ppm (cis)Confirms the carbon attached to the nitrogen. The downfield shift in the trans isomer suggests a different electronic environment/strain.
Ring CH₂~30-44 ppmRepresents the methylene carbons of the cyclohexane ring.

While ¹H and ¹³C NMR confirm the constitution and configuration, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are required to investigate the molecule's preferred conformation in solution. A NOESY experiment detects spatial proximities between protons, regardless of whether they are connected through bonds.

In a detailed study on a closely related N-substituted trans-aminocyclohexanol, a NOESY experiment was crucial for establishing its conformation. mdpi.comresearchgate.net The key finding was the absence of a spatial interaction (NOE cross-peak) between the methine protons H-1 and H-3 (equivalent to H-1 and H-4 in the parent compound), which strongly suggests an anti-arrangement of the hydroxyl and amino groups. mdpi.comresearchgate.net If the molecule existed in a simple chair conformation with both substituents in equatorial positions (the expected lowest energy state), these protons would be close enough to produce an NOE signal. The absence of this signal, combined with an analysis of coupling constants, led researchers to conclude that the trans isomer does not adopt a simple chair conformation but likely a boat or twisted-boat conformation to accommodate the stereoelectronic demands of the substituents. mdpi.com

Interacting Protons (in substituted analogue)NOESY ResultConformational Interpretation
H-1 and H-3No spatial interaction observed mdpi.comresearchgate.netSuggests an anti-arrangement of the hydroxyl and amino groups, arguing against a simple chair conformation.
H-3 and H-4bSpatial interaction observed mdpi.comSuggests proximity that supports a boat conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns upon ionization.

For this compound, the analysis typically involves examining the free base, trans-4-aminocyclohexanol, which is formed upon volatilization and ionization. The molecular weight of the free base is 115.17 g/mol , while the hydrochloride salt is 151.63 g/mol . google.comsigmaaldrich.com In electron ionization mass spectrometry (EI-MS), the spectrum of trans-4-aminocyclohexanol shows a distinct molecular ion peak [M]+ at an m/z of 115, confirming the molecular weight of the free base. researchgate.net

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways include the loss of water (H₂O) and ammonia (B1221849) (NH₃), which are characteristic of alcohols and amines, respectively. The resulting fragment ions help to confirm the presence and relationship of the hydroxyl and amino functional groups on the cyclohexyl ring.

Table 1: Key Mass Spectrometry Data for trans-4-Aminocyclohexanol

Parameter Value
Molecular Formula (Free Base) C₆H₁₃NO
Molecular Weight (Free Base) 115.17 g/mol sigmaaldrich.com
Molecular Weight (HCl Salt) 151.63 g/mol google.com
Major Ionization Technique Electron Ionization (EI)
Molecular Ion Peak [M]⁺ (Free Base) m/z 115 researchgate.net

This table summarizes the fundamental mass spectrometry characteristics used to identify and confirm the structure of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of this compound provides clear evidence for its key structural features. chemicalbook.com

The spectrum is characterized by a very broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H (hydroxyl) stretching vibration, broadened due to hydrogen bonding. The N-H stretching vibrations of the primary amine group typically appear in the same region, often as sharper peaks. In the hydrochloride salt, the amino group is protonated (NH₃⁺), leading to strong, broad absorptions for N-H⁺ stretching, which can overlap with the O-H band.

The aliphatic C-H stretching vibrations of the cyclohexane ring are observed as strong peaks in the 2950-2850 cm⁻¹ region. Furthermore, the spectrum shows characteristic bending vibrations for the N-H group around 1600 cm⁻¹ and C-O stretching vibrations typically in the 1260-1050 cm⁻¹ range. thermofisher.com

Table 2: Characteristic IR Absorption Bands for trans-4-Aminocyclohexanol

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200 (Broad) O-H StretchAlcohol
3400 - 3250 N-H StretchPrimary Amine
2950 - 2850 C-H StretchAlkane (Cyclohexane)
~1600 N-H BendPrimary Amine
1260 - 1050 C-O StretchSecondary Alcohol

This interactive table outlines the principal infrared absorption frequencies and their corresponding functional groups, confirming the chemical structure of trans-4-Aminocyclohexanol.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Despite the utility of this technique, a search of publicly available resources and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the crystal structure of this compound has not been reported as of late 2025. While crystallographic data is a powerful tool for resolving stereochemical details, its availability is dependent on the successful growth of a single crystal of suitable quality for diffraction experiments and subsequent publication of the findings. nih.gov Therefore, detailed experimental data on its solid-state structure from this method is not currently available in the public domain.

Stereochemical Control and Configurational Investigations

Importance of the trans-Configuration for Specific Applications

The trans-configuration of 4-aminocyclohexanol is of paramount importance, primarily serving as a crucial structural motif in the synthesis of pharmaceuticals and advanced materials. Its specific stereochemistry is often a prerequisite for achieving the desired biological activity or material properties in the final product.

One of the most significant applications of trans-4-aminocyclohexanol (B47343) is as a key intermediate in the production of Ambroxol (B1667023) hydrochloride. innospk.comchemicalbook.comgoogle.com Ambroxol is a widely used mucolytic agent for treating respiratory conditions, and its synthesis relies on the specific trans arrangement of the functional groups on the cyclohexyl ring. innospk.comgoogle.com The trans isomer is also utilized in the synthesis of other pharmacologically relevant molecules, including N-substituted 7-azabicyclo[2.2.1]heptanes, which are valuable substrates for microbial oxidation studies. chemicalbook.comsigmaaldrich.com

Beyond pharmaceuticals, trans-4-aminocyclohexanol hydrochloride is a monomer used to create functional polymers and advanced materials. biosynth.com For instance, it is a reactant in the synthesis of benzoxazine (B1645224) monomers, which are then polymerized to form polybenzoxazine-silica hybrid nanocomposites with enhanced thermal and mechanical properties. sigmaaldrich.com The compound has also been investigated for its potential anticancer activity, with studies showing it can inhibit the growth of murine leukemia cells. biosynth.com The defined stereochemistry is essential for these applications, ensuring the correct three-dimensional structure required for polymerization or biological interaction. biosynth.com

Methods for Achieving High Diastereoselectivity in Synthesis

Achieving a high yield of the desired trans-isomer over the cis-isomer is a central challenge in the synthesis of 4-aminocyclohexanol. Several methods have been developed to control the diastereoselectivity of the reaction, primarily involving catalytic hydrogenation and enzymatic processes.

Catalytic Hydrogenation: A common industrial route starts with the catalytic hydrogenation of paracetamol (p-acetamidophenol). google.comgoogle.com The choice of catalyst, solvent, and reaction conditions significantly influences the resulting trans:cis ratio.

Palladium (Pd), Rhodium (Rh), or Ruthenium (Ru) catalysts are often employed.

Hydrogenation using a 5% Rhodium on Al₂O₃ catalyst in ethanol (B145695) at room temperature can result in a trans:cis ratio of approximately 1:1. google.comgoogle.com

In contrast, conducting the hydrogenation in an aqueous solution at higher temperatures (98-110°C) can significantly favor the trans product, achieving a ratio of about 80:20. google.comgoogle.com

Using a 50% Pd/C catalyst in water at 80–100°C has been reported to yield a trans/cis ratio of 3:1 to 4:1, as the aqueous media favors the trans configuration.

Enzymatic Synthesis: Biocatalytic methods offer an alternative route with often excellent stereoselectivity. One-pot enzymatic cascade reactions have been successfully applied to synthesize both cis and trans isomers of 4-aminocyclohexanol with high diastereoselectivity. d-nb.info This approach typically involves a keto reductase (KRED) and an amine transaminase (ATA). d-nb.inforesearchgate.net The process starts from 1,4-cyclohexanedione (B43130), which is first selectively reduced to 4-hydroxycyclohexanone (B83380) by a KRED. d-nb.inforesearchgate.net Subsequently, a stereocomplementary ATA is used for the amination step. d-nb.info While many ATAs show a preference for producing the cis-isomer, specific enzymes like ATA-113, ATA-234, and ATA-415 have been identified to exhibit trans-selectivity, yielding cis:trans ratios of up to 3:7. d-nb.info

Crystallization-Induced Separation: Following hydrogenation and hydrolysis of the acetamide (B32628) group, the trans-isomer can be selectively isolated from the isomeric mixture. The trans-isomer has lower solubility compared to the cis-isomer in certain solvent systems. By creating an alkaline aqueous solution and cooling it to approximately -8°C, the trans-4-aminocyclohexanol preferentially crystallizes, allowing for its separation in high purity. google.com Adjusting the hydroxide (B78521) ion concentration can lower the freezing point of the solution, facilitating more efficient crystallization. google.com

MethodStarting MaterialKey Reagents/CatalystsTypical trans:cis RatioReference
Catalytic HydrogenationParacetamol5% Rhodium on Al₂O₃ (in ethanol, RT)~1:1 google.comgoogle.com
Catalytic HydrogenationParacetamolHydrogenation in aqueous solution (98-110°C)~4:1 (80:20) google.comgoogle.com
Catalytic HydrogenationParacetamol50% Pd/C catalyst (in water, 80-100°C)3:1 to 4:1
Enzymatic Synthesis1,4-CyclohexanedioneKeto Reductase (KRED) & trans-selective Amine Transaminase (ATA)Up to 3:7 (cis:trans) d-nb.info
Fractional CrystallizationMixture of cis/trans isomersAlkaline solution (NaOH or KOH), cooling to -8°CIsolation of pure trans isomer google.com

Analysis and Quantification of cis-/trans-Isomer Ratios

Accurate determination of the isomeric ratio of cis- and trans-4-aminocyclohexanol is critical for quality control and process optimization. A variety of analytical techniques are employed for the separation, identification, and quantification of these stereoisomers. nih.gov

Gas Chromatography (GC): GC is frequently used to monitor the progress of the hydrogenation reaction and to determine the relative amounts of the trans and cis isomers in the reaction mixture. google.comgoogle.com

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or Mass Spectrometry (MS) detectors, is a powerful tool for purity assessment and impurity profiling of trans-4-aminocyclohexanol. nih.gov Reverse-phase chromatography using C18 columns is a common method for separating the isomers. The use of chiral stationary phases (CSPs) in HPLC is a particularly effective method for resolving enantiomers and diastereomers of various pharmaceutical compounds. nih.govjiangnan.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of the isomers. Techniques such as ¹H-NMR, ¹³C-NMR, and two-dimensional NMR (e.g., COSY, HSQC, NOESY) allow for detailed analysis of the proton and carbon environments. mdpi.com The coupling constants and through-space interactions (observed in NOESY spectra) can confirm the relative cis or trans configuration by revealing the spatial relationships between the protons on the cyclohexane (B81311) ring. mdpi.com For example, the diequatorial arrangement of the -OH and -NH₂ groups in the trans isomer gives a distinct set of coupling constants compared to the axial-equatorial arrangement in the cis isomer.

Analytical TechniquePrimary ApplicationKey FeaturesReference
Gas Chromatography (GC)Reaction monitoring, Isomer ratio quantificationProvides quantitative data on volatile derivatives of the isomers. google.comgoogle.com
High-Performance Liquid Chromatography (HPLC)Purity testing, Impurity profiling, Isomer separationHigh resolution and sensitivity; can be coupled with various detectors (UV, MS). Chiral stationary phases enable direct separation. nih.gov
Nuclear Magnetic Resonance (NMR)Structural elucidation, Configurational assignmentProvides definitive structural information (¹H, ¹³C). 2D NMR (NOESY) confirms spatial arrangement of substituents. mdpi.com

Dynamic Stereochemistry and Configurational Stability Studies

The configurational stability of trans-4-aminocyclohexanol is rooted in the conformational preferences of the cyclohexane ring. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In trans-4-aminocyclohexanol, both the amino and hydroxyl substituents can occupy equatorial positions simultaneously. This diequatorial arrangement is thermodynamically more stable than the diaxial conformation, as it avoids unfavorable 1,3-diaxial interactions.

In contrast, the cis-isomer must have one substituent in an axial position and the other in an equatorial position. This inherent conformational difference leads to the greater thermodynamic stability of the trans-isomer. Studies on similar aminocyclohexanol derivatives using NOESY NMR experiments have been used to establish the preferred conformation in solution, confirming chair or boat forms and the relative orientation of the substituents. mdpi.com While significant energy barriers prevent the interconversion of cis and trans isomers under normal conditions (as this would require breaking covalent bonds), understanding their conformational equilibrium is crucial. The stability of the trans configuration is a key factor in its prevalence in thermodynamic-controlled synthesis and its utility as a reliable building block.

Influence of Reaction Conditions on Stereochemical Outcomes

The stereochemical outcome of the synthesis of 4-aminocyclohexanol is highly sensitive to the reaction conditions, providing a handle for chemists to steer the reaction towards the desired trans-isomer.

In the catalytic hydrogenation of paracetamol, several parameters are critical:

Solvent: The use of an aqueous solvent system preferentially yields the trans isomer compared to alcoholic solvents. A trans/cis ratio of 3:1 to 4:1 can be achieved in water.

Temperature and Pressure: Higher temperatures (e.g., 98-110°C) during hydrogenation favor the formation of the more thermodynamically stable trans product, resulting in ratios as high as 4:1. google.comgoogle.com In contrast, hydrogenation at room temperature is less selective, producing a ratio of approximately 1:1. google.comgoogle.com

Catalyst: The nature of the metal catalyst (e.g., Pd, Rh, Ru) and its support (e.g., carbon, alumina) influences the adsorption of the substrate on the catalyst surface, which in turn affects the stereochemical course of the hydrogen addition.

pH (Hydrolysis Step): After hydrogenation, the hydrolysis of the acetamide group is performed under alkaline conditions (e.g., NaOH or KOH solution). google.com While this step does not change the isomeric ratio, the subsequent workup conditions are crucial for isolation. The concentration of hydroxide ions is adjusted to control the freezing point of the aqueous solution, which facilitates the selective crystallization of the less soluble trans-isomer upon cooling. google.com

In enzymatic reactions, the choice of the biocatalyst is the dominant factor. Different amine transaminases (ATAs) exhibit different stereopreferences. d-nb.info Most wild-type ATAs are cis-selective, but specific engineered or selected variants can provide the desired trans-isomer with good selectivity. d-nb.info

Reaction ParameterConditionEffect on Stereochemical OutcomeReference
Solvent (in Hydrogenation)EthanolLower trans-selectivity (~1:1 ratio) google.comgoogle.com
WaterHigher trans-selectivity (3:1 to 4:1 ratio)
Temperature (in Hydrogenation)Room TemperatureLower trans-selectivity (~1:1 ratio) google.comgoogle.com
98-110°CFavors thermodynamic trans product (~4:1 ratio) google.comgoogle.com
Enzyme Choice (in Biocatalysis)Specific Amine Transaminase (e.g., ATA-113)Can be selected for high trans-selectivity. d-nb.info
Workup (Crystallization)Cooling of alkaline solution to ~ -8°CPreferential crystallization of the less soluble trans-isomer. google.com

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Conformational Analysis and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and energetic landscape of a molecule. For trans-4-aminocyclohexanol (B47343), these calculations can predict the most stable conformations and the energy barriers between them. The cyclohexane (B81311) ring is known for its chair and boat conformations, and the presence of amino and hydroxyl substituents in a trans configuration leads to specific energetic preferences.

High-level quantum mechanical simulations can provide accurate predictions of molecular geometries and relative energies. nih.gov Methods such as Density Functional Theory (DFT) are often employed for their balance of accuracy and computational cost. nih.gov A comprehensive study of biologically active compounds in their crystal phases is crucial for their potential application in medicine. nih.gov The crystallization process itself can be influenced by molecular conformation, with different polymorphs potentially arising from kinetically or thermodynamically controlled processes. nih.gov For instance, fast crystallization can sometimes trap a molecule in a higher-energy conformation corresponding to a transition state, while slower processes allow the molecule to relax into a lower-energy, more stable conformation. nih.gov

A systematic conformational analysis using quantum chemical methods would typically involve:

An initial broad search for possible conformers.

Optimization of the geometry of each conformer using a selected level of theory and basis set.

Calculation of the vibrational frequencies to confirm that each structure is a true minimum on the potential energy surface and to obtain thermodynamic data such as free energies.

While specific quantum chemical studies focused exclusively on trans-4-aminocyclohexanol hydrochloride are not abundant in the literature, the principles of conformational analysis are well-established. chemrxiv.org Such studies would provide precise data on the bond lengths, bond angles, and dihedral angles of the most stable conformers, as well as the relative energies of different chair and boat forms.

Table 1: Computed Properties of 4-Aminocyclohexanol

PropertyValueSource
Molecular FormulaC6H13NOPubChem
Molecular Weight115.17 g/mol PubChem
XLogP3-AA-0.1PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem
Exact Mass115.099714038 DaPubChem
Monoisotopic Mass115.099714038 DaPubChem
Topological Polar Surface Area46.3 ŲPubChem
Heavy Atom Count8PubChem
Formal Charge0PubChem
Complexity66.9PubChem
Isotope Atom Count0PubChem
Defined Atom Stereocenter Count0PubChem
Undefined Atom Stereocenter Count2PubChem
Defined Bond Stereocenter Count0PubChem
Undefined Bond Stereocenter Count0PubChem
Covalently-Bonded Unit Count1PubChem
Compound Is CanonicalizedYesPubChem

This data is for the base compound, 4-aminocyclohexanol.

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions with biological macromolecules like proteins. nih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of how the positions and velocities of the atoms evolve over time. researchgate.net This allows for the investigation of conformational changes, binding events, and the stability of protein-ligand complexes. nih.gov

In the context of this compound, MD simulations could be employed to understand how this molecule interacts with a specific protein target. For example, if this compound is a fragment of a larger drug molecule, MD simulations could reveal key interactions within the protein's binding site that contribute to the drug's efficacy. The process for such a simulation would typically involve:

System Setup: A simulation box is created containing the protein, the ligand (this compound), water molecules to solvate the system, and counter-ions to neutralize the charge. nih.gov

Force Field Selection: A force field, such as OPLS-AA or CHARMM, is chosen to describe the potential energy of the system as a function of its atomic coordinates. nih.govbyu.edu

Simulation: The simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to observe the desired molecular events. nih.gov

Analysis: The resulting trajectory is analyzed to determine properties such as the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.govnih.gov

While specific MD simulation studies featuring this compound are not prominently documented, the methodology is widely used to study a vast range of protein-ligand interactions, providing insights that are crucial for drug design and development. nih.govarxiv.org

Docking Studies for Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjocpr.com It is widely used in drug discovery to screen large libraries of compounds for their potential to bind to a specific protein target. nih.govnih.gov The process involves a search algorithm to generate different binding poses of the ligand in the receptor's active site and a scoring function to estimate the binding affinity for each pose. nih.gov

For this compound, docking studies could be used to predict its binding mode and affinity to various receptors. This is particularly relevant as this compound is a building block for more complex molecules. For instance, in a study aimed at identifying novel PD-1/PD-L1 inhibitors, trans-4-aminocyclohexanol was used as a reactant in the synthesis of potential drug candidates which were then evaluated through virtual screening and docking. nih.gov The general steps in a docking study include:

Preparation of the receptor and ligand structures.

Definition of the binding site on the receptor.

Running the docking algorithm to generate and score binding poses.

Analysis of the top-ranked poses to identify key interactions such as hydrogen bonds and hydrophobic contacts.

The reliability of docking studies can be confirmed by re-docking a known co-crystalized ligand into the active site of the protein; a low RMSD value (typically below 2 Å) between the docked pose and the crystal structure indicates a reliable docking protocol. nih.gov While docking is a powerful tool, its accuracy in predicting binding affinities can be limited, and results are often used to prioritize compounds for experimental testing. nih.gov

De Novo Design and Virtual Screening of New Derivatives

De novo drug design aims to create novel molecules with desired biological activities, often starting from a basic scaffold. arxiv.org Virtual screening, on the other hand, involves the computational filtering of large compound libraries to identify potential drug candidates. nih.gov trans-4-Aminocyclohexanol can serve as a valuable scaffold for the design of new derivatives due to its rigid cyclohexane core and the presence of two functional groups (amino and hydroxyl) that can be modified.

Computational tools for de novo design can generate new molecular structures by adding atoms or chemical fragments to a starting scaffold. arxiv.orgnih.gov These generated molecules can then be evaluated for their drug-like properties and predicted binding affinity to a target receptor. Deep learning and reinforcement learning are increasingly being used to enhance the efficiency and creativity of de novo design algorithms. arxiv.orgopenreview.net

Virtual screening can be performed using various methods, including:

Ligand-based virtual screening: This approach searches for molecules that are similar to a known active compound, based on 2D or 3D similarity measures.

Structure-based virtual screening: This method, which includes molecular docking, screens compounds based on their predicted ability to bind to a target receptor. nih.gov

Pharmacophore-based screening: This technique uses a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to be active. researchgate.netport.ac.uk

Through these computational approaches, new derivatives of trans-4-aminocyclohexanol can be designed and prioritized for synthesis and biological testing, accelerating the drug discovery process.

Enzyme Active Site Modeling for Biocatalytic Reactions

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical synthesis, including high stereo- and regioselectivity. The synthesis of cis- and trans-4-aminocyclohexanol can be achieved using a combination of a keto reductase (KRED) and an amine transaminase (ATA). Molecular modeling of the enzyme's active site can provide a rationale for the observed stereoselectivity.

In a study on the one-pot synthesis of 4-aminocyclohexanol isomers, molecular modeling was used to understand why most of the tested amine transaminases showed a preference for producing the cis-isomer. The modeling revealed that for the synthesis of the trans-isomer, the substrate, 4-hydroxycyclohexanone (B83380), must bind in an orientation where its hydroxyl group faces a hydrophobic region of the active site tunnel. This orientation is energetically less favorable as it hinders the solvation of the hydroxyl group. In contrast, the orientation leading to the cis-isomer allows the hydroxyl group to be easily solvated as it points towards the solvent-filled entrance of the active site.

This example highlights how enzyme active site modeling can be a powerful tool to:

Explain the stereochemical outcome of a biocatalytic reaction.

Guide protein engineering efforts to alter the selectivity of an enzyme.

Design more efficient biocatalytic processes for the synthesis of valuable chemical compounds.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways Towards Enhanced Efficiency and Sustainability

The traditional synthesis of trans-4-aminocyclohexanol (B47343) often involves the catalytic hydrogenation of p-acetamidophenol, followed by hydrolysis and isomer separation. google.comgoogle.com This process, while established, presents opportunities for improvement in terms of efficiency and environmental impact. Future research is increasingly focused on developing more sustainable and efficient synthetic routes.

A promising avenue lies in biocatalysis. Researchers have successfully demonstrated a one-pot synthesis of both cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione (B43130), a precursor that can be derived from bio-based succinic acid. d-nb.info This modular system utilizes a combination of a keto reductase (KRED) and an amine transaminase (ATA) to achieve high regio- and stereoselectivity. d-nb.info By selecting the appropriate enzymes, the synthesis can be directed to produce either the cis or trans isomer with excellent diastereomeric ratios. d-nb.info This enzymatic cascade can be performed sequentially in a one-pot setup, streamlining the process and reducing waste. d-nb.info

Another approach involves improving the existing chemical pathways. Processes have been developed for the direct hydrogenation of p-aminophenol, although challenges in isolating the target compound have been noted. google.com Innovations in fractional crystallization have also been explored to more effectively separate the trans and cis isomers from aqueous solutions, which is a critical step in many synthetic procedures. google.comgoogle.com

Table 1: Comparison of Synthetic Pathways for trans-4-Aminocyclohexanol

Feature Traditional Hydrogenation Biocatalytic Cascade
Starting Material p-Acetamidophenol google.comgoogle.com 1,4-Cyclohexanedione d-nb.info
Key Reagents/Catalysts Chemical hydrogenation catalyst (e.g., Ruthenium), NaOH/acid for hydrolysis google.com Keto reductase (KRED), Amine transaminase (ATA) d-nb.info
Key Feature Multi-step process involving hydrogenation, hydrolysis, and isomer separation google.comgoogle.com One-pot, modular enzymatic reaction d-nb.info
Sustainability Aspect Relies on traditional chemical reagents and solvents. Can utilize bio-based precursors; enzymatic catalysis is a green technology. d-nb.info
Stereoselectivity Control Separation of pre-formed isomers google.com Highly controlled by enzyme selection d-nb.info

Discovery of Undiscovered Bioactive Derivatives and Their Therapeutic Potential

While trans-4-Aminocyclohexanol is best known as a key intermediate in the synthesis of the mucolytic drug Ambroxol (B1667023), its potential as a scaffold for other bioactive molecules is an area of active investigation. chemicalbook.comchemicalbook.comdarshanpharmachem.com The bifunctional nature of the molecule, with its amino and hydroxyl groups in a specific stereochemical arrangement, makes it an attractive starting point for creating diverse chemical libraries.

Research has shown that derivatives of trans-4-aminocyclohexanol can exhibit a range of biological activities. For instance, stereoselective synthesis has been used to create oxirane derivatives from trans-4-aminocyclohexanol that have been screened for antifungal activity against pathogens like Aspergillus niger. Furthermore, the molecule is used to synthesize N-substituted 7-azabicyclo[2.2.1]heptanes, which are valuable substrates for studying microbial oxidation. chemicalbook.comsigmaaldrich.com

The broader field of medicinal chemistry provides a strong rationale for exploring derivatives. The aminoquinoline scaffold, for example, is a privileged structure in drug discovery, and molecular hybridization strategies are used to create potent therapeutic agents. nih.govasu.edu Applying similar principles to the trans-4-aminocyclohexanol backbone could lead to the discovery of novel compounds targeting a wide range of conditions, including those affecting the central nervous system. nordmann.global Future research will likely focus on creating and screening libraries of novel derivatives to identify new lead compounds with significant therapeutic potential beyond its current applications. mdpi.com

Integration into Advanced Materials Science Beyond Polybenzoxazines

The utility of trans-4-Aminocyclohexanol hydrochloride extends into materials science, where it has been used in the synthesis of benzoxazine (B1645224), a precursor for creating polybenzoxazine-silica hybrid nanocomposites. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com However, more recent research highlights its potential in entirely different classes of advanced materials.

A significant future direction is its use as a structure-directing agent (SDA) in the synthesis of inorganic materials like zeolites. rsc.org In one study, trans-4-aminocyclohexanol was used as an SDA in the hydrothermal synthesis of Co-containing magadiite, a type of layered silicate (B1173343). rsc.org This Co-magadiite was then utilized as a supplementary silicon source to grow zeolite Y crystals. rsc.org The specific stereochemistry and bifunctional nature of trans-4-aminocyclohexanol play a crucial role in templating the formation of the intricate pore structures of these materials under hydrothermal conditions. rsc.org This application demonstrates a sophisticated use of the molecule's structural information to guide the self-assembly of complex inorganic frameworks, opening up possibilities for creating novel catalysts, sorbents, and other functional materials.

Development of this compound as a Platform for Supramolecular Chemistry

The principles that allow trans-4-aminocyclohexanol to function as a structure-directing agent are rooted in supramolecular chemistry—the chemistry of non-covalent interactions. Its ability to form hydrogen bonds via its hydroxyl and amino groups, combined with its rigid cyclohexane (B81311) framework, makes it an excellent building block for designing self-assembling systems.

Its role in the synthesis of Co-magadiite is a prime example of its application in supramolecular chemistry, where it directs the organization of silicate and cobalt species into a layered structure. rsc.org Future research could expand on this, exploring its use in the formation of other complex architectures, such as metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks. The trans-configuration of the functional groups provides a well-defined geometry for building predictable, extended networks. This could lead to the development of new materials with tailored porosity, host-guest capabilities, and stimuli-responsive properties.

Advancements in Stereoselective Synthesis and Analytical Techniques

The distinct properties and applications of the trans and cis isomers of 4-aminocyclohexanol necessitate precise control over stereochemistry and accurate analytical methods for verification.

Stereoselective Synthesis: Significant progress has been made in the stereoselective synthesis of aminocyclohexanols. Biocatalytic methods using ketoreductases (KREDs) and amine transaminases (ATAs) offer a highly selective and sustainable route to either the trans or cis isomer by choosing stereocomplementary enzymes. d-nb.info For example, a highly trans-diastereoselective synthesis was achieved using KRED catalysis with a diastereomeric ratio of approximately 98:2. nih.gov Chemical methods have also advanced, with processes designed to separate isomers through controlled crystallization from aqueous alkaline solutions, where the trans isomer can be selectively precipitated by cooling. google.comgoogle.com

Analytical Techniques: The development of robust analytical techniques is crucial for quality control, particularly in pharmaceutical applications where trans-4-aminocyclohexanol is an impurity in ambroxol hydrochloride. patsnap.com A gas chromatographic (GC) method has been specifically developed to detect and quantify trans-4-aminocyclohexanol in ambroxol hydrochloride injections, overcoming the challenge of its weak ultraviolet absorption. patsnap.com For detailed structural elucidation and confirmation of stereochemistry, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to analyze spatial interactions between protons, confirming the relative syn or anti arrangement of the hydroxyl and amino groups. mdpi.com

Table 2: Analytical and Synthetic Stereochemical Control Methods

Method Type Specific Technique Application/Purpose Reference
Synthesis Biocatalytic Cascade (KRED/ATA) Stereoselective synthesis of cis or trans isomers. d-nb.info
Synthesis Ketoreductase (KRED) Catalysis Highly trans-diastereoselective synthesis. nih.gov
Separation Fractional Crystallization Separation of trans and cis isomers from aqueous solution. google.comgoogle.com
Analysis Gas Chromatography (GC) Detection and quantification in ambroxol hydrochloride injections. patsnap.com
Analysis NMR Spectroscopy (NOESY) Determination of relative stereochemistry (cis vs. trans). mdpi.com

Contribution to Green Chemistry and Sustainable Chemical Manufacturing

The principles of green chemistry are increasingly influencing the production of fine chemicals, and the synthesis of trans-4-aminocyclohexanol is no exception. Future research is heavily skewed towards developing manufacturing processes that are more environmentally benign and sustainable.

The enzymatic synthesis from potentially bio-based 1,4-cyclohexanedione is a leading example of this trend. d-nb.info This one-pot reaction operates under mild conditions (e.g., pH 7.0, 30°C), uses water as a solvent, and employs biodegradable enzymes as catalysts, aligning with several core principles of green chemistry. d-nb.info This approach significantly improves the process mass intensity (PMI) compared to traditional, multi-step chemical syntheses that may involve harsh reagents and organic solvents. nih.gov

Furthermore, improving existing methods, such as the hydrogenation of p-acetamidophenol in aqueous solutions followed by crystallization, also contributes to sustainability by minimizing the use of volatile organic solvents. google.com The continued development of such processes, focusing on atom economy, waste reduction, and the use of renewable feedstocks and biocatalysts, will be central to the future of trans-4-aminocyclohexanol manufacturing. d-nb.info

Q & A

Q. What are the established synthetic routes for trans-4-Aminocyclohexanol hydrochloride, and how do reaction conditions impact yield?

  • Methodological Answer : Three primary synthetic routes are documented:

Phthalic Anhydride Route : Reacting trans-4-aminocyclohexanol with phthalic anhydride and phosphorus tribromide to form intermediates, followed by hydrolysis with HCl .

Hydrogenation of Nitro Precursors : Catalytic hydrogenation of nitrocyclohexanol derivatives under high-pressure H₂, yielding this compound .

Paracetamol Derivative Route : Hydrogenation of paracetamol in methanol with NaOH, yielding the product via intermediate tranexamic acid .

  • Critical Parameters : Temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation) influence yield and stereochemical purity.

Q. How is the structural configuration of this compound confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolves spatial arrangement of the amino and hydroxyl groups on the cyclohexane ring .
  • NMR Spectroscopy : Distinct chemical shifts for axial vs. equatorial protons (e.g., δ 1.5–2.5 ppm for cyclohexane ring protons) confirm trans stereochemistry .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA, with retention time matching reference standards .

Q. What analytical techniques ensure purity in research-grade this compound?

  • Methodological Answer :
  • HPLC-UV : Uses C18 columns (e.g., Agilent Zorbax) with mobile phase (0.1% TFA in acetonitrile/water). Purity ≥97% is validated via peak area integration .
  • Karl Fischer Titration : Quantifies water content (<0.5% w/w) to address hygroscopicity .
  • Elemental Analysis : Confirms C, H, N, Cl content within ±0.3% of theoretical values (C₆H₁₄ClNO; C: 47.53%, H: 9.30%) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound?

  • Methodological Answer :
  • Comparative Assays : Replicate studies using standardized concentrations (e.g., 1–100 µM) in bronchial epithelial cells to assess expectorant activity .
  • Dose-Response Analysis : Identify EC₅₀ values for mucolytic effects vs. contradictory reports of neuroactivity .
  • Control for Impurities : Use LC-MS to rule out interference from cis-isomers or degradation products .

Q. What methods validate enantiomeric purity in this compound?

  • Methodological Answer :
  • Polarimetry : Measure specific optical rotation ([α]²⁵D = +15° to +20° in H₂O) to distinguish from cis-isomers .
  • Chiral Chromatography : Utilize Chirobiotic™ T columns (mobile phase: MeOH/HOAc/Et₃N) with baseline separation (R > 1.5) .

Q. What strategies are recommended for impurity profiling in batch synthesis?

  • Methodological Answer :
  • LC-MS/MS : Detect trace impurities (e.g., cis-4-aminocyclohexanol hydrochloride) with MRM transitions (m/z 152 → 135) .
  • Reference Standards : Compare retention times and fragmentation patterns to certified impurities (e.g., Ambroxol HCl impurity standards) .

Q. How does hygroscopicity impact the stability of this compound, and what storage conditions are optimal?

  • Methodological Answer :
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Recommended Conditions : Airtight containers with desiccants, stored at +5°C in darkness to prevent hydrolysis .

Q. How can researchers resolve contradictions in reported melting points (225–230°C vs. 225–227°C)?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Perform at 10°C/min under N₂ to determine precise melting onset .
  • Purity Correlation : Higher purity (>99%) samples typically show narrower melting ranges (e.g., 227–229°C) .

Q. What experimental designs are effective for studying degradation pathways?

  • Methodological Answer :
  • Forced Degradation : Expose to 0.1N HCl (2h, 60°C), UV light (254 nm, 48h), and 30% H₂O₂ (6h) .
  • Degradant Identification : Use HRMS to characterize oxidative byproducts (e.g., cyclohexanone derivatives) .

Q. How does the trans configuration influence interactions with biological targets compared to cis isomers?

  • Methodological Answer :
  • Molecular Docking : Compare binding affinities of trans vs. cis isomers to mucin glycoproteins using AutoDock Vina .
  • In Vitro Assays : Trans isomers show 3–5x higher efficacy in reducing mucus viscosity in tracheal epithelial models .

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